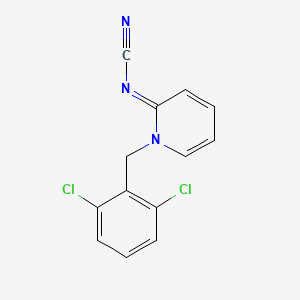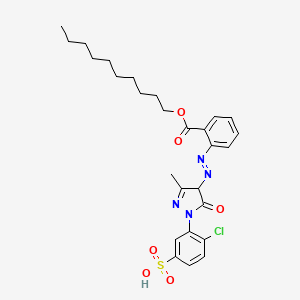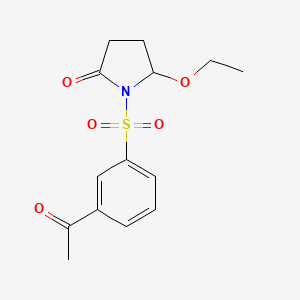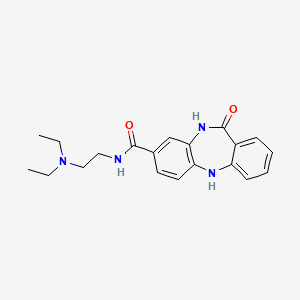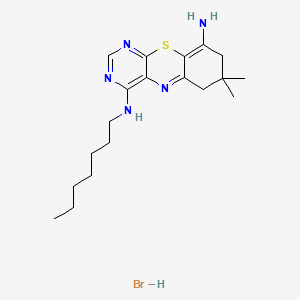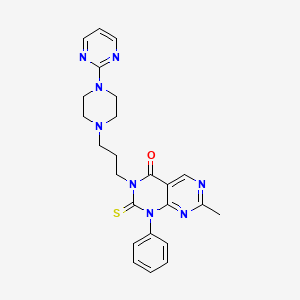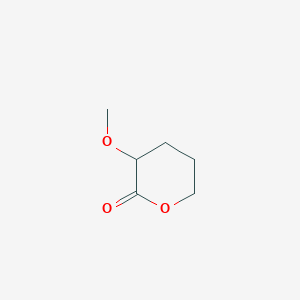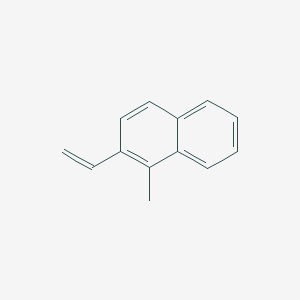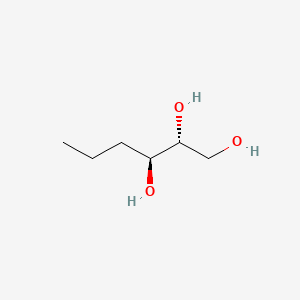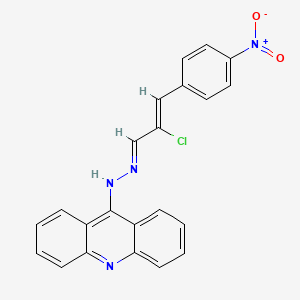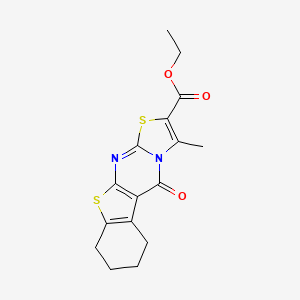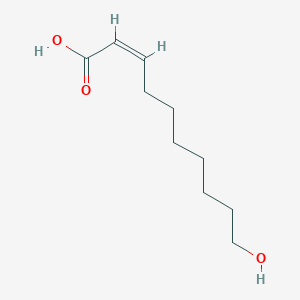
10-hydroxy-2Z-decenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-hydroxy-2Z-decenoic acid, also known as queen bee acid or royal jelly acid, is a medium-chain α,β-unsaturated carboxylic acid containing a terminal hydroxyl group. This compound is primarily found in royal jelly, a secretion produced by honeybees. It is known for its various physiological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
准备方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 10-hydroxy-2Z-decenoic acid:
Wittig Reagent Synthesis: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired α,β-unsaturated acid.
Bromination Elimination: This method involves the addition of bromine to an alkene, followed by elimination to form the α,β-unsaturated acid.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic ester in the presence of a base to form the desired product.
Growing Carbon Chain Synthesis: This method involves the elongation of a carbon chain through various chemical reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. One such method uses decanoic acid as a substrate via a two-step whole-cell catalytic process. The first step involves the conversion of decanoic acid to trans-2-decenoic acid, followed by terminal hydroxylation to form this compound .
化学反应分析
Types of Reactions
10-hydroxy-2Z-decenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 10-oxo-2-decenoic acid or 10-carboxy-2-decenoic acid.
Reduction: Formation of 10-hydroxydecanoic acid.
Substitution: Formation of 10-chloro-2-decenoic acid.
科学研究应用
10-hydroxy-2Z-decenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in the development and differentiation of neural stem/progenitor cells.
Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and immunomodulatory effects
Industry: Used in cosmetics for its moisturizing properties and in food preservation for its antimicrobial effects
作用机制
The mechanism of action of 10-hydroxy-2Z-decenoic acid involves several molecular targets and pathways:
Antibacterial Activity: It compromises the integrity of bacterial cell membranes, leading to leakage of essential ions and molecules, ultimately causing cell death.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways.
Antitumor Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Immunomodulatory Activity: It enhances the production of immune cells and modulates the activity of immune pathways.
相似化合物的比较
10-hydroxy-2Z-decenoic acid is unique compared to other similar compounds due to its specific physiological activities and applications. Some similar compounds include:
10-Hydroxydecanoic Acid: Lacks the α,β-unsaturation and has different biological activities.
2-Decenedioic Acid: Contains a similar carbon chain but lacks the terminal hydroxyl group.
属性
CAS 编号 |
131532-29-1 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
(Z)-10-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6- |
InChI 键 |
QHBZHVUGQROELI-VURMDHGXSA-N |
手性 SMILES |
C(CCC/C=C\C(=O)O)CCCO |
规范 SMILES |
C(CCCC=CC(=O)O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


